
2,5,7-Trimethylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7-Trimethylquinolin-8-ol, also known as TMQ, is an organic compound belonging to the quinoline family. It is a yellow-orange crystalline solid with a molecular weight of 175.2 g/mol and a melting point of 108-111 °C. TMQ is an important intermediate in the synthesis of various organic compounds, such as dyes, drugs, and agrochemicals. It is also used in the chemical industry as a catalyst, stabilizer, and curing agent.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Metal Ion Detection
2,5,7-Trimethylquinolin-8-ol, a derivative of 8-hydroxyquinoline, exhibits significant chemical properties due to its chromophore, enabling the detection of various metal ions. This characteristic has been explored extensively in organic and analytical chemistry for developing broad-spectrum drug molecules targeting several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline derivatives also render these compounds as potent candidates for disease treatment through their interaction with metal ions, leading to potential therapeutic applications (Gupta, Luxami, & Paul, 2021).
Antioxidant Applications
Research into 8-hydroxyquinoline analogues like this compound has demonstrated their efficacy as antioxidants. This is evident in the use of ethoxyquin (an 8-hydroxyquinoline derivative) for protecting polyunsaturated fatty acids in fish meal from oxidation. The antioxidant property is attributed to the compound's ability to undergo transformation into oxidation products, which themselves are potent antioxidants, thereby extending the protective effects against lipid oxidation. This highlights the role of 8-hydroxyquinoline derivatives in food preservation and potentially in oxidative stress-related conditions (de Koning, 2002).
Fluorescent Probes for Zinc Ion Determination
The development of fluorescent sensors based on 8-aminoquinoline, closely related to this compound, for Zn2+ ion detection in environmental and biological samples has been a significant application. These derivatives, including 8-amidoquinoline, have been utilized to improve water solubility and cell membrane permeability, making them viable tools for zinc analysis in various applications. The fast reactivity, good selectivity, and bio-compatibility of these derivatives underscore their potential in biological applications, necessitating further studies to explore the diversity of coordination complex geometries for enhanced effectiveness (Mohamad et al., 2021).
Antiprotozoal Drugs
The exploration of 8-aminoquinoline analogs, closely related to this compound, has shown promise in developing drugs for protozoal infections treatment. With focused research on creating analogs with reduced toxicity and broader efficacy, significant progress has been made, as seen in drugs like tafenoquine for malaria prophylaxis and sitamaquine for visceral leishmaniasis treatment. These developments highlight the potential of 8-aminoquinoline derivatives in public health for future antiprotozoal therapeutics (Tekwani & Walker, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5,7-trimethylquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-6-8(2)12(14)11-10(7)5-4-9(3)13-11/h4-6,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPOGIWKARTVGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354059 |
Source


|
| Record name | 2,5,7-trimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6759-80-4 |
Source


|
| Record name | 2,5,7-Trimethyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,7-trimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
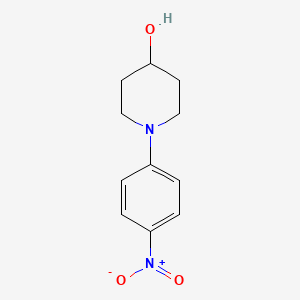



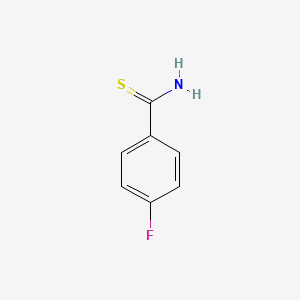

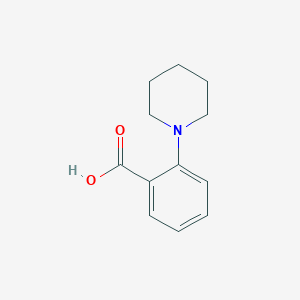
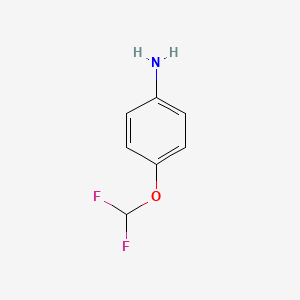
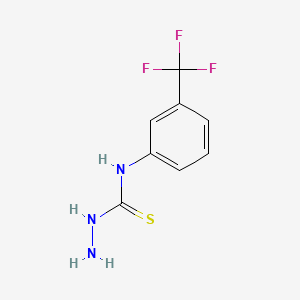



![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)
